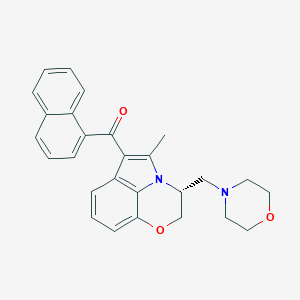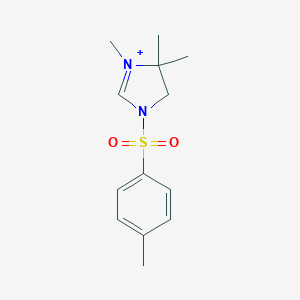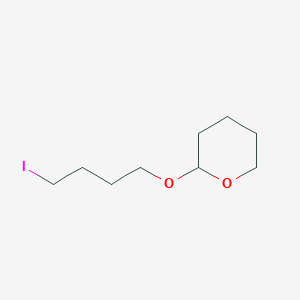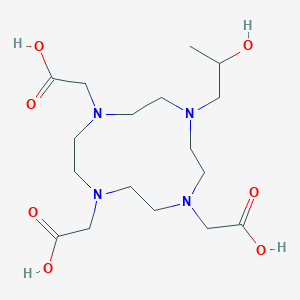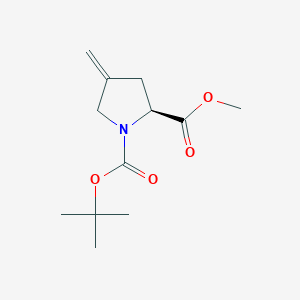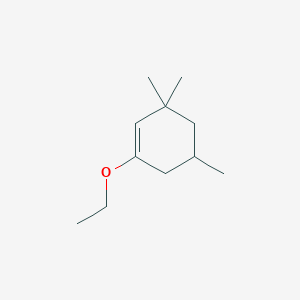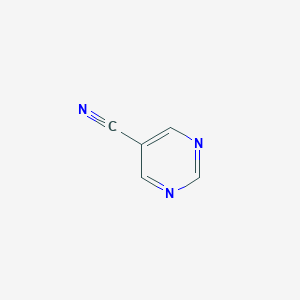
5-Cyanopyrimidine
Overview
Description
Synthesis Analysis
The synthesis of spiro-5-cyanopyrimidines has been reported through a multi-component condensation of cyclic ketones, malononitrile, and urea/thiourea using potassium carbonate in an aqueous medium . Another method involves the three-component condensation of cyclic ketones, nitrile derivatives, and thiourea or urea in ethanol at 60 °C using K2CO3 as a catalyst under ultrasonic irradiation .Molecular Structure Analysis
The 5-Cyanopyrimidine molecule contains a total of 49 bonds, including 30 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, and 17 aromatic bonds .Chemical Reactions Analysis
Pyrimidine derivatives, including 5-Cyanopyrimidine, have been synthesized through various methods. For instance, 2-substituted pyrimidine-5-carboxylic esters have been synthesized through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts .Physical And Chemical Properties Analysis
5-Cyanopyrimidine has a molecular weight of 105.097 Da and a mono-isotopic mass of 105.032700 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 237.6±13.0 °C at 760 mmHg, and a flash point of 93.8±5.0 °C .Scientific Research Applications
Antitumor Activity
5-Cyanopyrimidine derivatives have been extensively studied for their potential in cancer treatment. A notable application is the design and synthesis of 5-cyano-2,4,6-substituted pyrimidine derivatives containing an acrylamide group. These compounds have shown significant antitumor activity against various human cancer cell lines, including MGC-803, PC-3, A549, and H1975 . For instance, one derivative exhibited potent cytotoxicity against PC-3 prostate cancer cells, highlighting its potential as a lead compound for developing new antitumor agents .
Antibacterial Applications
The antibacterial properties of 5-Cyanopyrimidine derivatives are also noteworthy. Research has demonstrated the effectiveness of spiro-5-cyanopyrimidine derivatives against both Gram-positive and Gram-negative bacteria . This is achieved through a multi-component condensation process that yields compounds with good antibacterial activities, making them valuable for further exploration in the development of new antibacterial agents .
Antiviral Properties
Pyrimidine derivatives, including those with a 5-cyanopyrimidine structure, are known to exhibit promising antiviral activities. Their structural complexity allows for the development of compounds that can potentially inhibit viral replication or interfere with the viral life cycle, offering a pathway for creating new antiviral drugs .
Anti-AIDS Potential
The fight against AIDS requires the development of novel compounds that can effectively target the HIV virus. 5-Cyanopyrimidine derivatives have been identified as potential anti-AIDS agents, with studies suggesting their ability to interfere with the virus’s mechanisms .
Antinociceptive Effects
The antinociceptive (pain-relieving) properties of 5-Cyanopyrimidine derivatives make them candidates for pain management research. By targeting specific pathways involved in pain perception, these compounds could lead to the development of new analgesic medications .
Inhibitors for Multidrug Resistance (MDR)
Multidrug resistance is a significant challenge in treating various diseases, including cancer. 5-Cyanopyrimidine derivatives have been explored as inhibitors for MDR, potentially restoring the effectiveness of standard treatments by overcoming resistance mechanisms .
Antiplatelet and Antithrombotic Drugs
Compounds based on 5-Cyanopyrimidine have been investigated for their antiplatelet and antithrombotic properties. These activities are crucial in preventing blood clots, which can lead to strokes and heart attacks, indicating the potential for these derivatives in cardiovascular drug development .
Environmental Applications
The environmentally benign synthesis of 5-Cyanopyrimidine derivatives, using water as a solvent, represents a green chemistry approach to drug development. This method reduces the environmental impact and offers a sustainable pathway for synthesizing these compounds .
Mechanism of Action
Target of Action
5-Cyanopyrimidine has been found to interact with several targets, primarily p38α MAP kinase and prostate cancer cells . The p38α MAP kinase is a protein that plays a crucial role in cellular responses to stress and inflammation . In the context of prostate cancer cells, 5-Cyanopyrimidine derivatives have shown potent cytotoxicity .
Mode of Action
5-Cyanopyrimidine derivatives interact with their targets through a variety of mechanisms. For instance, they have been found to inhibit the colony formation, migration, and invasion of prostate cancer cells . Furthermore, these derivatives can induce S-phase cell cycle arrest and apoptosis in these cells . In the case of p38α MAP kinase, 5-Cyanopyrimidine derivatives act as potent, selective, and orally active inhibitors .
Biochemical Pathways
It is known that the compound’s interaction with p38α map kinase can influence various cellular processes, including inflammation and stress responses . In prostate cancer cells, the compound’s ability to induce cell cycle arrest and apoptosis suggests an impact on cell proliferation and survival pathways .
Pharmacokinetics
For example, certain cyanopyrimidine hybrids have shown strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties .
Result of Action
The action of 5-Cyanopyrimidine results in significant cellular effects. In prostate cancer cells, the compound has been found to inhibit colony formation, migration, and invasion, and to induce S-phase cell cycle arrest and apoptosis . These effects suggest a potential utility of 5-Cyanopyrimidine derivatives in cancer treatment.
Action Environment
The action of 5-Cyanopyrimidine can be influenced by various environmental factors. For instance, the synthesis of spiro-5-cyanopyrimidines has been achieved using an environmentally benign method involving multi-component condensation in an aqueous medium . This suggests that the compound’s synthesis, and potentially its action, can be influenced by the solvent environment.
Safety and Hazards
5-Cyanopyrimidine is classified as having acute toxicity when ingested (Category 4, H302) and can cause serious eye irritation (Category 2A, H319). Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .
Future Directions
Research on 5-Cyanopyrimidine and its derivatives is ongoing, with recent studies focusing on their potential as anticancer agents . For instance, a series of novel 5-cyanopyrimidine derivatives containing an acrylamide group were synthesized and evaluated for their antitumor activity against four human cancer cell lines . These studies suggest that 5-Cyanopyrimidine and its derivatives could be promising compounds for future antitumor therapies.
properties
IUPAC Name |
pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIAPHVAGFEFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436587 | |
| Record name | 5-Cyanopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanopyrimidine | |
CAS RN |
40805-79-6 | |
| Record name | 5-Cyanopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are common starting materials for synthesizing 5-cyanopyrimidines?
A1: Several synthetic routes have been explored, including:
- Acylketene S,S-acetals and Acylketene S,N-acetals: These react with amidines, guanidine, or S-alkylisothioureas to yield 5-cyanopyrimidines [].
- Malononitrile: This versatile reagent reacts with N-cyanoimidates, ethyl cyanoacetate, or amidines in the presence of bases to form 5-cyanopyrimidines [, , ].
- 2-Cyanocinnamonitriles: These can be reacted with arylamidines to yield 2,4,6-trisubstituted 5-cyanopyrimidines [].
- 5-Aminopyrimidine derivatives: These can undergo an extended Sandmeyer reaction to yield 5-cyanopyrimidines [].
Q2: What is the molecular formula and weight of 5-cyanopyrimidine?
A2: The molecular formula of 5-cyanopyrimidine is C5H3N3, and its molecular weight is 105.10 g/mol.
Q3: How can spectroscopic data help characterize 5-cyanopyrimidines?
A3: IR, 1H NMR, 13C NMR, and mass spectrometry are valuable tools for structural elucidation. For instance, 1H NMR and 13C NMR can confirm the presence and position of substituents on the pyrimidine ring [].
Q4: What are some notable biological activities reported for 5-cyanopyrimidine derivatives?
A4: 5-Cyanopyrimidine derivatives have shown promise as:
- p38α MAP kinase inhibitors: Displaying low nanomolar enzymatic and cellular activity, they offer potential for treating inflammatory diseases [].
- Adenosine A2a receptor agonists: Demonstrating safe potential for lowering intraocular pressure and treating glaucoma [].
- Antimicrobial agents: Exhibiting effectiveness against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa [, ].
- Anticancer agents: Inducing apoptosis in HepG-2 cells via the MDM2-p53 signaling pathway [].
Q5: How does the structure of a 5-cyanopyrimidine derivative affect its p38α MAP kinase inhibitory activity?
A5: Structure-activity relationship (SAR) studies have revealed that:* Replacing the N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide improves metabolic stability []. * The cyano nitrogen of the 5-cyanopyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in p38α, as confirmed by X-ray crystallography [].
Q6: How do ginsenoside-5-cyanopyrimidine conjugates exert their anticancer effects?
A6: These derivatives activate the p53 signaling pathway by downregulating MDM2 protein expression. This leads to an increased Bax/Bcl-2 ratio, caspase-3 activation, and ultimately, apoptosis in HepG-2 cells [].
Q7: What challenges are associated with developing 5-cyanopyrimidine derivatives into drugs?
A7: Challenges include:
- Solubility: Some 5-cyanopyrimidines exhibit low water solubility, necessitating strategies like incorporating hydrophilic groups to improve bioavailability [].
- Metabolic stability: Modifications to the core structure, such as replacing labile groups, can enhance metabolic stability and improve in vivo efficacy [].
Q8: How can computational chemistry aid in the development of 5-cyanopyrimidine-based drugs?
A8: Molecular docking studies can predict binding modes and affinities of 5-cyanopyrimidine derivatives to their targets, guiding the design of more potent and selective inhibitors [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



